Cas no 1261906-11-9 (2-(4-Methylthiophenyl)-isonicotinic acid)

2-(4-Methylthiophenyl)-isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-(Methylthio)phenyl)isonicotinicacid
- 2-(4-Methylthiophenyl)-isonicotinic acid
- 2-(4-(Methylthio)phenyl)isonicotinic acid
- 2-(4-METHYLTHIOPHENYL)ISONICOTINIC ACID
- 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]-
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- MDL: MFCD17079049
- インチ: 1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
- InChIKey: YQHYDJWUCRULAV-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C1C=C(C(=O)O)C=CN=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 75.5
- XLogP3: 2.9
2-(4-Methylthiophenyl)-isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A630783-1g |
2-(4-(Methylthio)phenyl)isonicotinic acid |
1261906-11-9 | 97% | 1g |
$364.0 | 2024-04-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589980-1g |
2-(4-(Methylthio)phenyl)isonicotinic acid |
1261906-11-9 | 97% | 1g |
¥2499.0 | 2023-04-04 | |
abcr | AB324101-5 g |
2-(4-Methylthiophenyl)Isonicotinic acid, 95%; . |
1261906-11-9 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
Chemenu | CM491604-1g |
2-(4-(Methylthio)phenyl)isonicotinicacid |
1261906-11-9 | 97% | 1g |
$*** | 2023-03-29 | |
abcr | AB324101-5g |
2-(4-Methylthiophenyl)Isonicotinic acid, 95%; . |
1261906-11-9 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-(4-Methylthiophenyl)-isonicotinic acid 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
2-(4-Methylthiophenyl)-isonicotinic acidに関する追加情報
2-(4-Methylthiophenyl)-isonicotinic Acid
The compound 2-(4-Methylthiophenyl)-isonicotinic acid (CAS No: 1261906-11-9) is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural sciences. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
Chemical Structure and Properties
The molecular structure of 2-(4-Methylthiophenyl)-isonicotinic acid consists of a thiophene ring substituted with a methyl group at the 4-position, which is further connected to an isonicotinic acid moiety. This arrangement imparts the molecule with distinct electronic and steric properties, influencing its reactivity and bioavailability. The thiophene ring, known for its aromaticity and stability, plays a crucial role in determining the compound's pharmacokinetic profile.
Synthesis and Optimization
The synthesis of 2-(4-Methylthiophenyl)-isonicotinic acid involves a multi-step process that includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have recently optimized these steps to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. These advancements have made the compound more accessible for large-scale studies and applications.
Pharmacological Profile
Emerging research indicates that 2-(4-Methylthiophenyl)-isonicotinic acid exhibits potent bioactivity across various cellular models. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, preclinical trials have shown promising results in mitigating oxidative stress, which is a hallmark of numerous chronic diseases.
Applications in Drug Development
The compound's unique pharmacological profile has positioned it as a valuable lead molecule in drug discovery programs targeting neurodegenerative diseases, cardiovascular disorders, and cancer. Its ability to modulate receptor activity without significant adverse effects makes it an attractive candidate for therapeutic interventions. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its clinical potential further.
Environmental Impact and Safety Considerations
As with any chemical entity, understanding the environmental impact of 2-(4-Methylthiophenyl)-isonicotinic acid is crucial for sustainable development. Recent eco-toxicological studies have assessed its biodegradability and potential toxicity to aquatic organisms, providing valuable insights for responsible use in industrial settings.
Conclusion
In summary, 2-(4-Methylthiophenyl)-isonicotinic acid (CAS No: 1261906-11-9) stands as a testament to the progress in modern organic chemistry and pharmacology. Its versatile structure, coupled with emerging research findings, underscores its potential to contribute significantly to various scientific domains. As ongoing investigations continue to unravel its full spectrum of applications, this compound remains at the forefront of innovative scientific exploration.
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